2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
描述
2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a piperidin-4-yl group bearing a 5-bromopyrimidine moiety and a cyclopropyl group. Its molecular formula is C17H18BrN5O, with a molecular weight of ~396.3 g/mol. The compound’s structure combines a pyrimidine ring (halogenated at position 5 with bromine) and a dihydropyridazinone scaffold, which are common in kinase inhibitors due to their ability to interact with ATP-binding domains. The cyclopropyl substituent may enhance metabolic stability by reducing oxidative metabolism .
属性
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c17-12-9-18-16(19-10-12)21-7-5-13(6-8-21)22-15(23)4-3-14(20-22)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSQOBVYPQSHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C13H15BrN4O
- Molecular Weight: 312.19 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling and metabolism. It acts as a ligand for specific receptors and enzymes, influencing pathways such as:
- Ubiquitin-proteasome pathway: The compound may modulate protein degradation processes by interacting with E3 ligases like cereblon.
- Cancer cell signaling: Studies have shown that similar compounds exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
Anticancer Activity
Recent studies have reported significant anti-cancer effects of compounds structurally related to This compound . For instance, derivatives tested on various cancer cell lines demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7h | A549 | 10 | Cell cycle arrest |
| 7k | HCT116 | 15 | Tubulin polymerization inhibition |
These results highlight the potential of these compounds as effective agents in cancer therapy .
Antimycobacterial Activity
The compound's structural analogs have shown promising results against Mycobacterium tuberculosis. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| DMK-20 | 2 | Strong |
| DMK-16 | 4 | Moderate |
These findings indicate that modifications in the piperidine ring can enhance the antimycobacterial potency .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of piperidine and evaluated their biological activities. The results indicated that structural modifications significantly impacted their anticancer and antimycobacterial properties .
- In Silico Analysis : Molecular docking studies were performed to predict binding affinities and interactions with target proteins. The analysis revealed that the compound could effectively bind to key proteins involved in tumor progression, supporting its potential as an anticancer agent .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs differ in substituents on the pyrimidine/pyridine ring, halogen type, or peripheral groups. Key examples include:
Table 1: Structural and Physicochemical Properties of Analogs
Key Observations :
- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound may improve binding affinity compared to chlorine (1.75 Å) due to enhanced hydrophobic interactions and polarizability .
- Core Heterocycle: The pyrimidine ring in the target compound (vs.
- Substituent Impact: The cyclopropyl group in the target compound and reduces conformational flexibility, which may enhance metabolic stability.
常见问题
Q. What are the recommended synthetic routes for 2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as coupling a bromopyrimidine derivative with a substituted piperidine intermediate. Key steps include:
- Claisen–Schmidt Condensation : To form the pyridazinone core under reflux in ethanol (70–80°C for 24 hours) .
- Michael Addition : For cyclopropane ring formation, using catalytic K₂CO₃ in DMF at 60°C .
- Purification : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to isolate the target compound and remove unreacted intermediates .
Q. How can researchers validate the identity and purity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- HPLC-UV/MS : Use a C18 column with a gradient of acetonitrile/ammonium acetate buffer (pH 6.5) to detect impurities (e.g., EP-listed impurities like Imp. E and H) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference standards for structural confirmation (e.g., piperidine ring protons at δ 3.2–3.8 ppm and pyridazinone carbonyl at δ 165 ppm) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopropane formation) be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in cyclopropanation .
- DFT Calculations : Model transition states for Claisen–Schmidt condensation using Gaussian09 at the B3LYP/6-31G* level .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during Michael addition .
Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Identify tautomeric forms (e.g., pyridazinone keto-enol equilibrium) .
- Spiking Experiments : Add reference impurities (e.g., Imp. F from EP standards) to HPLC runs to confirm co-elution .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping piperidine signals) .
Q. What protocols ensure stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Light Sensitivity Tests : Expose to UV (254 nm) and visible light; use amber vials if degradation exceeds 5% .
- Cryopreservation : Store at -80°C in DMSO with desiccants to prevent hydrolysis .
Q. How can researchers optimize selectivity in target binding assays (e.g., kinase inhibition)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize residues within 4 Å of the bromopyrimidine group) .
- SAR Studies : Modify substituents (e.g., cyclopropyl vs. methyl groups) and assay against kinase panels (IC₅₀ values) .
- Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out non-specific binding .
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